![molecular formula C21H13ClF3N7O2 B2711019 3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1105238-71-8](/img/structure/B2711019.png)
3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a chlorobenzyl group , a trifluoromethylphenyl group , an oxadiazole ring , and a triazolopyrimidinone ring . These groups are known to have significant roles in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with trifluoromethyl groups often involve trifluoromethylation of carbon-centered radical intermediates . Additionally, the activation of the C–F bond in organic synthesis is a common approach in the synthesis of diverse fluorinated compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research in the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives and their structural analysis has been a significant area of interest. For example, Nagaraju et al. (2013) detailed the synthesis of novel derivatives through a multi-step reaction sequence, highlighting the versatility of these compounds in chemical synthesis and the importance of structural elucidation techniques like IR, NMR, and mass spectrometry in confirming compound identities (Nagaraju et al., 2013).
Antimicrobial and Antitumor Activities
Compounds bearing the triazolopyrimidine moiety have been evaluated for their antimicrobial properties. Abu‐Hashem and Gouda (2017) utilized a key intermediate to synthesize novel compounds that showed promising antimicrobial activities, demonstrating the potential of these compounds in addressing bacterial infections (Abu‐Hashem & Gouda, 2017).
Anti-Inflammatory and Anticancer Properties
The exploration of triazolopyrimidines and related compounds for their anti-inflammatory and anticancer properties has been a productive area of research. Medwid et al. (1990) synthesized triazolopyrimidines as potential antiasthma agents, highlighting the diverse therapeutic applications of these compounds (Medwid et al., 1990).
Biological Evaluation of Novel Derivatives
Further, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the potential of these compounds in cancer therapy and inflammation reduction (Rahmouni et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N7O2/c22-15-7-2-1-4-13(15)9-32-19-17(28-30-32)20(33)31(11-26-19)10-16-27-18(29-34-16)12-5-3-6-14(8-12)21(23,24)25/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBHXCIUWLXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.